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Cat. No.: B1611187 Get Quote

Abstract: This technical guide provides a comprehensive analysis of the expected spectral

characteristics of methyl 2-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building

block in medicinal chemistry and materials science. While direct, published spectral data for

this specific molecule is sparse, this document leverages established spectroscopic principles

and data from closely related structural analogs to construct a predictive framework for its

analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and

¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for

researchers, chemists, and drug development professionals, offering not only predicted data

but also the underlying rationale for spectral interpretation and robust, self-validating protocols

for experimental data acquisition.

Molecular Structure and Spectroscopic Overview
Methyl 2-methyl-1H-imidazole-5-carboxylate (C₆H₈N₂O₂) is an aromatic heterocyclic

compound featuring three key structural regions that dictate its spectroscopic signature:

The Imidazole Ring: A 5-membered aromatic ring with two nitrogen atoms. The N-H proton,

the C4-H proton, and the ring carbons (C2, C4, C5) provide unique signals. The tautomeric

nature of the N-H proton can influence its environment and spectral appearance.[1]

The C2-Methyl Group: An aliphatic methyl group directly attached to the imidazole ring.
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The C5-Methyl Ester Group: A carboxylate functional group that will exhibit characteristic

signals for the carbonyl carbon (C=O), the ester C-O bond, and the O-methyl protons and

carbon.

Each of these components will produce distinct and predictable signals in NMR, IR, and MS,

allowing for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

organic compounds. For methyl 2-methyl-1H-imidazole-5-carboxylate, both ¹H and ¹³C NMR

will provide definitive information on the connectivity and chemical environment of every atom

in the molecule.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals. The solvent of choice (e.g.,

DMSO-d₆ or CDCl₃) will influence the chemical shift, particularly of the labile N-H proton.[2]

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-Methyl-1H-imidazole-5-carboxylate
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale and
Comparative
Insights

N-H (Imidazole)
12.0 - 13.0 (in

DMSO-d₆)
Broad Singlet 1H

The N-H proton

of imidazole

rings is known to

be acidic and

often appears as

a broad signal at

a very downfield

chemical shift

due to hydrogen

bonding and

exchange. Its

position is highly

dependent on

solvent,

concentration,

and temperature.

[3]

C4-H (Imidazole) 7.5 - 7.8 Singlet 1H As the sole

proton on the

electron-deficient

imidazole ring, it

is expected to be

deshielded and

appear in the

aromatic region.

Its singlet

multiplicity is due

to the absence of

adjacent protons.

Similar protons in

substituted

imidazoles
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appear in this

range.[4][5]

O-CH₃ (Ester) 3.7 - 3.9 Singlet 3H

The methyl

group attached

to the ester

oxygen is in a

well-defined

chemical

environment and

typically appears

as a sharp

singlet in this

region.

C2-CH₃

(Imidazole)
2.3 - 2.5 Singlet 3H

The methyl

group attached

to the C2

position of the

imidazole ring is

slightly

deshielded by

the aromatic

system and is

expected to

appear as a

singlet.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals,

corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-Methyl-1H-imidazole-5-carboxylate
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale and Comparative
Insights

C=O (Ester) 160 - 165

The carbonyl carbon of an

ester group is strongly

deshielded and

characteristically appears in

this downfield region.[6]

C2 (Imidazole) 145 - 150

The C2 carbon, situated

between two nitrogen atoms, is

significantly deshielded. The

methyl substituent will further

influence its shift.

C5 (Imidazole) 135 - 140

The C5 carbon, attached to the

electron-withdrawing

carboxylate group, will be

deshielded relative to C4.

C4 (Imidazole) 125 - 130

The C4 carbon is expected to

be the most upfield of the ring

carbons. In many imidazole

derivatives, the chemical shifts

for C4 and C5 are distinct.

O-CH₃ (Ester) 51 - 53

The sp³ hybridized carbon of

the ester's methyl group

typically resonates in this

range.

C2-CH₃ (Imidazole) 13 - 16

The sp³ hybridized carbon of

the methyl group at the C2

position is expected in the

aliphatic region.

Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. Internal standards and

consistent experimental parameters are key.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as

tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to achieve high magnetic field homogeneity, resulting in sharp,

symmetrical peaks.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient

number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets.

A larger number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using

the TMS signal.

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H

and ¹³C spectra based on chemical shifts, multiplicities, and correlations from 2D NMR

experiments (e.g., HSQC, HMBC) if necessary.

Workflow for NMR Analysis
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Sample Preparation

Data Acquisition (400 MHz+)

Data Processing & Analysis

Dissolve 5-10 mg
in ~0.7 mL Solvent

Add TMS Standard

Shim Instrument

Acquire ¹H Spectrum
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Fourier Transform & Phasing

Baseline Correction

Calibrate to TMS

Assign Peaks & Integrate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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